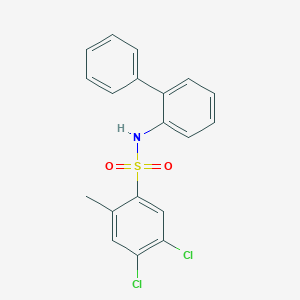
1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole is a compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is a derivative of imidazole, a heterocyclic organic compound that is commonly used in pharmaceuticals, agrochemicals, and materials science. In
Mecanismo De Acción
The mechanism of action of 1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. In one study, this compound was found to inhibit the activity of a protein called NF-kappaB, which is involved in inflammation and cancer. This inhibition led to a decrease in the production of inflammatory cytokines and tumor growth.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In one study, this compound was found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, this compound has been reported to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations is its relatively high cost compared to other compounds. Additionally, this compound may not be suitable for all types of experiments due to its specific chemical properties.
Direcciones Futuras
There are several future directions for the study of 1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole. One direction is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the exploration of its antimicrobial and antifungal properties for the development of new antibiotics. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects on the body. Finally, the synthesis method could be optimized for higher yield and lower cost, making this compound more accessible for scientific research.
Métodos De Síntesis
The synthesis of 1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole involves the reaction of 1-naphthalenemethylamine with 1-(4-tert-butylphenyl)sulfonyl-1H-imidazole-4-carbaldehyde in the presence of a base such as triethylamine. The reaction proceeds through a condensation reaction followed by reduction to form the final product. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-(4-Tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and inflammation. This compound has also been studied for its antimicrobial and antifungal properties and has shown promising results in inhibiting the growth of several pathogens.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-24(2,3)20-11-13-21(14-12-20)29(27,28)26-16-15-25-23(26)17-19-9-6-8-18-7-4-5-10-22(18)19/h4-14H,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTBOHLCQZBYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)

![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7451510.png)










